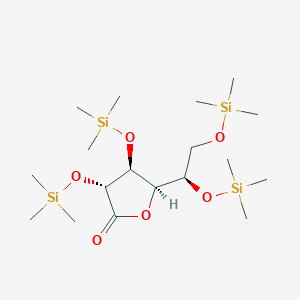

(3R,4S,5R)-5-((R)-2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctan-4-yl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one

Description

This compound is a highly functionalized dihydrofuranone derivative featuring trimethylsilyl (TMS) and disiloxane protecting groups. These moieties are critical for enhancing stability during synthetic processes, particularly in carbohydrate and nucleoside chemistry, where hydroxyl groups are prone to undesired reactivity. The stereochemistry (3R,4S,5R) and the bulky siloxane substituents influence its conformational rigidity, solubility in non-polar solvents, and resistance to hydrolysis .

Propriétés

Formule moléculaire |

C18H42O6Si4 |

|---|---|

Poids moléculaire |

466.9 g/mol |

Nom IUPAC |

(3R,4S,5R)-5-[(1R)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one |

InChI |

InChI=1S/C18H42O6Si4/c1-25(2,3)20-13-14(22-26(4,5)6)15-16(23-27(7,8)9)17(18(19)21-15)24-28(10,11)12/h14-17H,13H2,1-12H3/t14-,15-,16+,17-/m1/s1 |

Clé InChI |

FTOCXQVQZOFUDF-WCXIOVBPSA-N |

SMILES isomérique |

C[Si](C)(C)OC[C@H]([C@@H]1[C@@H]([C@H](C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |

SMILES canonique |

C[Si](C)(C)OCC(C1C(C(C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |

Origine du produit |

United States |

Activité Biologique

The compound (3R,4S,5R)-5-((R)-2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctan-4-yl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one , also known by its CAS number 2348-31-4, is a complex organic molecule with significant potential in various scientific fields. Its unique structure incorporates a dihydrofuran core and multiple silyl ether substituents, suggesting diverse biological activities and applications in pharmaceuticals and materials science.

Chemical Structure and Properties

This compound can be characterized by the following structural features:

- Molecular Formula : C18H42O6Si4

- Molecular Weight : 466.87 g/mol

- LogP : 4.4236 (indicating hydrophobicity)

- Hydrogen Bond Acceptors : 6

- Rotatable Bonds : 10

Potential Biological Activities

The biological activity of this compound may include:

- Antimicrobial Properties : The presence of silyl groups may enhance the compound's ability to disrupt microbial membranes.

- Antioxidant Activity : The structural features suggest potential interactions with reactive oxygen species (ROS), which could be explored for antioxidant applications.

- Pharmacological Effects : Given its complex structure, it may exhibit effects on various biological pathways relevant to drug discovery.

Case Studies and Experimental Data

- Antimicrobial Testing : Preliminary assays have indicated that derivatives of similar siloxane compounds exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. Further studies are needed to evaluate the specific efficacy of this compound.

- Cytotoxicity Assays : In vitro studies have shown that structurally related compounds can induce apoptosis in cancer cell lines. The cytotoxicity of this compound should be assessed using standard protocols such as MTT or XTT assays.

- Pharmacokinetics : The LogP value suggests that the compound may have favorable membrane permeability characteristics; however, detailed pharmacokinetic studies are required to understand absorption, distribution, metabolism, and excretion (ADME) properties.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparative analysis with related chemical entities is useful:

| Compound Type | Key Features | Unique Aspects |

|---|---|---|

| Dihydrofuran Derivatives | Reactivity in cycloadditions | Versatile building blocks in organic synthesis |

| Siloxane Compounds | Thermal stability and low surface energy | Utilized in coatings and sealants |

| Silyl Ethers | Protecting groups in synthetic chemistry | Easily converted back to alcohols |

This table highlights the unique structural features of the target compound while situating it within a broader chemical context.

Synthesis Routes

The synthesis of this compound can be approached through several methods:

- Silicon-based Reactions : Utilizing silyl ethers as intermediates can enhance yields.

- Dihydrofuran Formation : Employing cyclization reactions to form the dihydrofuran core is crucial for achieving the desired stereochemistry.

Applications

The applications of this compound span various fields:

- Pharmaceuticals : Potential development as a lead compound for drug discovery.

- Materials Science : Unique siloxane structures may impart desirable properties such as flexibility and thermal stability in polymer formulations.

- Agriculture : If found to possess antimicrobial properties, it could be used as a biopesticide or fungicide.

Applications De Recherche Scientifique

Key Properties:

Materials Science

The unique structural features of this compound make it suitable for applications in materials science:

- Coatings and Sealants : The siloxane moiety contributes to thermal stability and low surface energy, making it ideal for protective coatings .

- Polymer Chemistry : The compound can serve as a building block for synthesizing new polymers with specific properties tailored for industrial applications.

Medicinal Chemistry

The biological activity of this compound is an area of significant interest:

- Drug Development : Its ability to modify physical and chemical properties can lead to the development of new pharmaceuticals. The compound's structure may enhance bioavailability or target specific biological pathways .

- Biological Assays : Investigating its effects on living organisms could reveal potential therapeutic applications or toxicity profiles .

Case Studies and Research Findings

Research into the applications of this compound is still emerging. However, several studies have begun to explore its potential:

- Synthesis Routes : Various synthetic strategies have been proposed to create this compound efficiently. Understanding these routes can facilitate its application in industrial settings .

- Biological Activity Evaluation : Preliminary studies suggest that biological assays may uncover significant effects on cellular pathways, potentially leading to novel therapeutic strategies .

Comparaison Avec Des Composés Similaires

Structural Analogs

Analog 1 : (3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one (CAS: 55094-52-5)

- Substituents : Benzyloxy groups instead of TMS/disiloxane.

- Molecular Weight : 418.48 g/mol (vs. ~600–650 g/mol for the target compound, estimated based on siloxane groups).

- Key Properties: Stability: Benzyl ethers are acid-labile, requiring harsh conditions (e.g., hydrogenolysis) for deprotection. Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to aromatic rings. Applications: Intermediate in glycosylation reactions; less suited for acidic environments .

Analog 2 : (3R,4S,5R)-3,4-Dihydroxy-5-((1S,2R)-1,2,3-trihydroxypropyl)dihydrofuran-2(3H)-one (CAS: 89-67-8)

- Substituents : Free hydroxyl groups and a trihydroxypropyl side chain.

- Molecular Weight : ~252 g/mol (significantly lower than the target compound).

- Key Properties: Reactivity: Hydroxyl groups increase polarity and hydrogen-bonding capacity but reduce stability under basic/oxidizing conditions. Bioactivity: Potential applications in medicinal chemistry due to natural product-like structure; lacks synthetic versatility of silylated analogs .

Méthodes De Préparation

Starting Materials and Precursors

- Core Lactone Precursor: The dihydrofuran-2(3H)-one scaffold is often derived from gluconolactone or related sugar lactones.

- Silicon Reagents: Trimethylsilyl chloride (TMSCl) or related silylating agents are used to introduce the trimethylsilyl protective groups.

- Disiloxane Reagents: The (R)-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctan-4-yl moiety is introduced via reaction with appropriate disiloxane intermediates or silyl ethers.

General Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Lactone Formation | Acid-catalyzed cyclization of sugar acids | Formation of dihydrofuran-2(3H)-one core |

| 2 | Protection of Hydroxyls | Treatment with TMSCl and base (e.g., Et3N) | Introduction of bis(trimethylsilyl) groups at 3,4-positions |

| 3 | Disiloxane Attachment | Reaction with (R)-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane derivatives | Substitution at position 5 with disiloxane moiety |

| 4 | Purification | Chromatography or recrystallization | Isolation of pure target compound |

Detailed Notes on Key Steps

- Silylation: The use of trimethylsilyl chloride in the presence of a base such as triethylamine or imidazole is critical for selective protection of hydroxyl groups at positions 3 and 4, preventing unwanted side reactions during subsequent steps.

- Disiloxane Coupling: The incorporation of the bulky disiloxane substituent requires careful control of stereochemistry and reaction conditions, often employing chiral auxiliaries or catalysts to ensure the (R) configuration at the 5-position.

- Purification: Due to the compound's sensitivity and complexity, purification typically involves silica gel chromatography under anhydrous conditions to prevent hydrolysis of silyl ethers.

Research Findings and Optimization

Several research groups have reported variations and optimizations in the preparation of this compound or its analogs, focusing on yield, stereoselectivity, and scalability.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Solvent | Anhydrous dichloromethane, THF | Moisture exclusion essential |

| Temperature | 0°C to room temperature | Controls stereoselectivity |

| Base for Silylation | Triethylamine, imidazole | Facilitates TMSCl reaction |

| Reaction Time | 2–6 hours | Depends on scale and reagent purity |

| Purification Method | Silica gel chromatography | Protects silyl groups from hydrolysis |

| Yield | 70–85% | Optimized with dry conditions |

| Stereochemical Control | Chiral auxiliaries or catalysts may be used | Ensures correct (3R,4S,5R) configuration |

Analytical and Spectral Characterization

- Mass Spectrometry: Confirms molecular weight of 466.9 g/mol, consistent with the molecular formula C18H42O6Si4.

- NMR Spectroscopy: Proton and carbon NMR show characteristic shifts for silyl ethers and lactone ring protons, confirming structure and stereochemistry.

- IR Spectroscopy: Displays Si–O and lactone carbonyl absorption bands.

- Purity: Typically >98% by HPLC or GC analysis.

Q & A

Q. What are the optimal purification techniques for isolating this compound while preserving stereochemical integrity?

- Methodological Answer: Due to the presence of silyl ether groups, silica gel chromatography using hexane/ethyl acetate gradients (e.g., 5–30% ethyl acetate) is recommended. Avoid acidic conditions to prevent desilylation. Monitor fractions via TLC with UV visualization or iodine staining. For compounds with molecular weights >450 g/mol (e.g., analogous silylated derivatives), preparatory HPLC with C18 columns and acetonitrile/water gradients may enhance purity .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer: Store under an inert atmosphere (argon or nitrogen) at –20°C in anhydrous solvents (e.g., dry THF or dichloromethane). Use flame-sealed vials with desiccants (e.g., molecular sieves). Moisture-sensitive silyl groups require strict exclusion of humidity to avoid hydrolysis .

Q. What spectroscopic methods are critical for characterizing this compound?

- Methodological Answer: Combine , , and NMR to confirm silyl group integration and stereochemistry. Mass spectrometry (ESI-TOF or MALDI-TOF) is essential for verifying molecular weight (e.g., CHOSi, MW 466.87 g/mol) . IR spectroscopy can identify lactone carbonyl stretches (~1740 cm) and silyl ether signatures .

Advanced Research Questions

Q. How can stereochemical inconsistencies in NMR data be resolved during structural elucidation?

- Methodological Answer: Use 2D NMR techniques (COSY, NOESY, and HSQC) to assign proton coupling and spatial proximity. For ambiguous stereocenters, compare experimental shifts with density functional theory (DFT)-computed values. Single-crystal X-ray diffraction (e.g., as applied to similar lactone derivatives at 173 K) provides definitive stereochemical confirmation .

Q. What strategies enhance stereoselective synthesis of the (R)-configured disilaoctane fragment?

- Methodological Answer: Employ chiral catalysts (e.g., Evans’ oxazaborolidines) or enzymatic methods for asymmetric induction. Monitor enantiomeric excess via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA). Chemoenzymatic approaches, such as lipase-mediated kinetic resolution, have been validated for analogous stereochemically complex systems .

Q. How can researchers mitigate competing side reactions during silyl group installation?

- Methodological Answer: Optimize reaction conditions by using mild silylating agents (e.g., TMSOTf with 2,6-lutidine as a proton scavenger) in anhydrous DMF. Control temperature (0–25°C) to prevent over-silylation. Quench excess reagent with aqueous NaHCO and extract with ethyl acetate to isolate the product .

Q. What computational tools are effective for modeling the compound’s reactivity in silico?

- Methodological Answer: Use molecular dynamics (MD) simulations to study conformational flexibility of the dihydrofuranone ring. Apply quantum mechanical methods (e.g., Gaussian 16) to calculate transition-state energies for silyl group hydrolysis. Docking studies (AutoDock Vina) can predict interactions with enzymatic targets .

Data Contradiction Analysis

Q. How should discrepancies in 29Si^29 \text{Si}29Si NMR chemical shifts be addressed?

- Methodological Answer: Cross-validate with high-field NMR (≥500 MHz) to improve signal resolution. Compare observed shifts with literature values for analogous silyl-protected lactones (e.g., δ –10 to +15 ppm for trimethylsilyl groups). If inconsistencies persist, re-examine sample purity via GC-MS to rule out contaminants .

Q. What experimental controls are necessary to validate synthetic reproducibility?

- Methodological Answer: Include internal standards (e.g., tetramethylsilane for NMR) and replicate reactions under identical conditions. Track batch-to-batch variability using HPLC retention times and melting point analysis. For enzymatic steps, assay enzyme activity before each use to ensure consistent catalytic efficiency .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- Methodological Answer:

Follow GHS Category 2 guidelines for acute toxicity and skin irritation. Use PPE (nitrile gloves, safety goggles) and conduct reactions in a fume hood. In case of spills, neutralize with inert adsorbents (vermiculite) and dispose of waste per EPA hazardous chemical regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.